molecular formula C24H19ClN4O4 B11468862 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B11468862
M. Wt: 462.9 g/mol
InChI Key: PEVLWVZJQWQMEE-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, appropriate solvents

    Hydrolysis: Acidic or basic conditions, water

Major Products

    Reduction: Amino derivative

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Properties

Molecular Formula

C24H19ClN4O4

Molecular Weight

462.9 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

InChI

InChI=1S/C24H19ClN4O4/c25-17-7-9-22-19(14-17)27-24(33-22)16-4-3-5-18(12-16)26-23(30)15-6-8-20(21(13-15)29(31)32)28-10-1-2-11-28/h3-9,12-14H,1-2,10-11H2,(H,26,30)

InChI Key

PEVLWVZJQWQMEE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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